molecular formula C17H18N2O5S B4018412 methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B4018412
M. Wt: 362.4 g/mol
InChI Key: KVCGUIOIOPZVDG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, commonly referred to as MTA, is a thiazolidinedione derivative that has been extensively studied for its pharmacological properties. MTA has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

MTA exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. MTA binds to PPARγ and activates its transcriptional activity, leading to the regulation of target genes involved in glucose and lipid metabolism and inflammation.
Biochemical and Physiological Effects
MTA has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit tumor growth. MTA has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTA in lab experiments is its ability to activate PPARγ, which plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. MTA has also been shown to have low toxicity and high bioavailability. However, one of the limitations of using MTA in lab experiments is its relatively high cost.

Future Directions

There are several future directions for research on MTA. One area of research is the development of novel MTA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of MTA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of MTA.

Scientific Research Applications

MTA has been extensively studied for its pharmacological properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. MTA has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammatory diseases.

properties

IUPAC Name

methyl 2-[(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-15(20)11-19-16(21)14(25-17(19)22)10-12-2-4-13(5-3-12)18-6-8-24-9-7-18/h2-5,10H,6-9,11H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCGUIOIOPZVDG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {(5E)-5-[4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 6
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methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

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